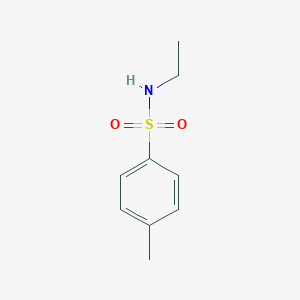

N-Ethyl-P-toluenesulfonamide

Beschreibung

Toluene ethylsulfonamide is a viscous slightly yellow liquid. (NTP, 1992)

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-ethyl-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-3-10-13(11,12)9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHPZPBNDOVQJMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Record name | N-ETHYL-4-METHYLBENZENE SULFONAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20389 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68227-23-6 (potassium-salt), 68299-01-4 (lithium-salt) | |

| Record name | Ethyl tosylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5025310 | |

| Record name | N-Ethyl-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Platelets (from dilute alcohol or ligroin) or off-white solid. (NTP, 1992), Liquid, Solid; [CAMEO] | |

| Record name | N-ETHYL-4-METHYLBENZENE SULFONAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20389 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenesulfonamide, N-ethyl-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Ethyl-p-toluenesulfonamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12179 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | N-ETHYL-4-METHYLBENZENE SULFONAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20389 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

80-39-7 | |

| Record name | N-ETHYL-4-METHYLBENZENE SULFONAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20389 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Ethyl-4-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl tosylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-ETHYL-P-TOLUENESULFONAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, N-ethyl-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Ethyl-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyltoluene-4-sulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.160 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYL-P-TOLYLSULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/992S798SJB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

147 °F (NTP, 1992) | |

| Record name | N-ETHYL-4-METHYLBENZENE SULFONAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20389 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Structural Identity and Classification As a Sulfonamide Derivative

N-Ethyl-p-toluenesulfonamide is a chemical compound with the molecular formula C9H13NO2S. nih.govscbt.com Its IUPAC name is N-ethyl-4-methylbenzenesulfonamide. nih.gov The structure of this compound is characterized by a central sulfonamide functional group, which consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom and a carbon atom.

Specifically, the sulfur atom is bonded to a p-tolyl group (a benzene (B151609) ring substituted with a methyl group at the para position) and to the nitrogen atom of an ethylamine (B1201723) group. This arrangement classifies this compound as a sulfonamide, a significant class of organic compounds. chemicalland21.com Sulfonamides are derivatives of sulfonic acid where a hydroxyl group is replaced by an amine. chemicalland21.com

The presence of the p-toluenesulfonyl group (also known as a tosyl group) and the ethyl group attached to the nitrogen atom are key structural features that dictate the compound's physical and chemical properties. These properties include its solid, off-white crystalline appearance and its melting point, which is typically in the range of 63-65°C. chemicalbook.cominnospk.com

Interactive Data Table: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C9H13NO2S | nih.govscbt.com |

| Molecular Weight | 199.27 g/mol | nih.govscbt.com |

| IUPAC Name | N-ethyl-4-methylbenzenesulfonamide | nih.gov |

| CAS Number | 80-39-7 | nih.govscbt.com |

| Melting Point | 63-65 °C | chemicalbook.com |

| Boiling Point | 208 °C at 745 mm Hg | chemicalbook.cominnospk.com |

| Appearance | Off-white crystalline solid | chemicalbook.cominnospk.com |

| Solubility | Insoluble in water | chemicalbook.com |

Historical Context and Evolution in Synthetic Chemistry

Nickel(II) Acetate-Catalyzed Aminohalogenation of Alpha, Beta-Unsaturated Ketones

This compound, in combination with a halogen source like N-bromosuccinimide (NBS), serves as an effective nitrogen and halogen donor for the aminohalogenation of α,β-unsaturated ketones. nih.gov This reaction is catalyzed by Nickel(II) acetate (Ni(OAc)₂) and leads to the synthesis of vicinal haloamino ketone derivatives. nih.gov The use of N-alkylated p-toluenesulfonamides, such as this compound, has been shown to provide excellent regioselectivity and stereoselectivity in these transformations for a range of unsaturated ketone substrates. nih.gov The resulting products, such as α-(N-alkyl-N-p-toluenesulfonyl)-β-bromo-ketones, have had their structures confirmed by X-ray crystal structure analysis. nih.gov

Condensation Reactions Involving p-Toluenesulfonamide and Related Precursors for N-Sulfonylimine Formation

N-sulfonylimines are valuable synthetic intermediates that can be prepared through the condensation of p-toluenesulfonamide with aldehydes and ketones. tandfonline.comasianpubs.org While the direct condensation with aldehydes is well-documented, the reaction with ketones, particularly non-enolizable diaryl ketones, has been a subject of focused research. tandfonline.com

One method involves heating equimolar amounts of p-toluenesulfonamide and a diaryl ketone in dichloroethane with a mixture of titanium tetrachloride (TiCl₄) and titanium isopropoxide (Ti(O-iPr)₄), yielding N-sulfonylimines in moderate to good yields (35–76%). tandfonline.com A more efficient method utilizes a combination of TiCl₄ and triethylamine (B128534) (Et₃N) in refluxing dichloroethane, significantly reducing the reaction time to 3-5 hours and providing high yields. tandfonline.com

More recent green chemistry approaches have explored the use of reusable solid acid catalysts like heteropoly acids for the condensation of p-toluenesulfonamide with aldehydes under solvent-free conditions. asianpubs.org For instance, H₃PW₁₂O₄₀ has been identified as a highly efficient catalyst for the synthesis of N-benzylidene-4-methylbenzenesulfonamide from p-toluenesulfonamide and benzaldehyde. asianpubs.org

| Reactants | Catalyst/Reagent | Solvent | Reaction Time | Yield |

| p-Toluenesulfonamide, Diaryl Ketone | TiCl₄ / Ti(O-iPr)₄ | Dichloroethane | 15-20 h | 35-76% |

| p-Toluenesulfonamide, Diaryl Ketone | TiCl₄ / Et₃N | Dichloroethane | 3-5 h | High |

| p-Toluenesulfonamide, Benzaldehyde | H₃PW₁₂O₄₀ | Solvent-free | 6 h | 86% |

This table presents various conditions for the synthesis of N-sulfonylimines from p-toluenesulfonamide.

Oxidation Methods for Sulfonamide Derivatives

The oxidation of sulfonamides provides a route to N-sulfonylimines. acs.orgmdpi.com A metal-free method utilizes a combination of PhI(OAc)₂ and iodine (I₂) for the δ and α sp³ C-H bond oxidation of sulfonamides, leading to the formation of N-sulfonylimines among other derivatives. acs.org

Another approach involves the oxidation of sulfonamides mediated by N-hydroxyphthalimide (NHPI) under mild conditions. mdpi.com This method has a broad substrate scope and can even be used to produce N-sulfonyl enaminones from Mannich products. mdpi.com The reaction is typically carried out at room temperature using PhI(OAc)₂ as the oxidant in a solvent like dichloromethane. mdpi.com

Electrochemical methods also offer a green and efficient alternative for the synthesis of sulfonamide derivatives through oxidation. bohrium.comnih.gov These methods utilize electrons as a clean reagent, avoiding the need for catalysts and operating at room temperature and pressure. bohrium.com For example, the electrochemical oxidative coupling of thiols and amines can produce sulfonamides, with hydrogen as the only byproduct. nih.gov

Preparation of Diazoethane (B72472) from N-Ethyl-N-nitroso-p-toluenesulfonamide

N-Ethyl-N-nitroso-p-toluenesulfonamide is a precursor for the preparation of diazoethane. google.com Diazoalkanes, like diazomethane (B1218177) and diazoethane, are important reagents in organic synthesis, but their toxicity and instability necessitate careful handling and often in-situ generation. wikipedia.orgscielo.org.mx The synthesis of diazoethane from its N-nitroso precursor is analogous to the well-established preparation of diazomethane from Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide). wikipedia.orgtcichemicals.com The reaction involves the treatment of the N-nitroso compound with a base, such as potassium hydroxide, in a suitable solvent system. tcichemicals.comorgsyn.org

Chemical Reactivity and Mechanistic Pathways of N Ethyl P Toluenesulfonamide

Reactivity of the Sulfonamide Functional Groupchemicalbook.comguidechem.comamebaownd.com

The chemical behavior of N-Ethyl-p-toluenesulfonamide is centered around its sulfonamide functional group (-SO₂NH-). amebaownd.com This group is generally unreactive in a relative sense, a property that contributes to the stability of sulfonamide compounds. wikipedia.org However, it is this very group that allows the compound to participate in key reactions, such as nucleophilic substitutions and condensations, making it a valuable intermediate for synthesizing more complex molecules. amebaownd.com The sulfonamide group's structure, featuring a sulfonyl group (O=S=O) attached to an amine group, is rigid and contributes to the typically crystalline nature of sulfonamides. wikipedia.org

The nitrogen atom within the sulfonamide group of this compound can engage in nucleophilic substitution reactions. jinlichemical.comsmolecule.com In these reactions, the nitrogen atom acts as a nucleophile, forming new bonds with electrophilic centers in other molecules. jinlichemical.com This reactivity is fundamental to its role as a building block in organic chemistry. amebaownd.comcymitquimica.com For instance, it can react with alkyl halides, where the sulfonamide nitrogen attacks the electrophilic carbon of the alkyl halide. smolecule.com This type of reaction is crucial for creating more complex sulfonamide derivatives. amebaownd.com The sulfonamide group can also be the target of substitution, where it is replaced by other nucleophiles.

As a general characteristic of the amide/imide family, this compound reacts with azo and diazo compounds. chemicalbook.comechemi.comchemicalbook.com This reaction pathway is known to generate toxic gases. chemicalbook.comechemi.comlookchem.comnih.gov

The interaction of this compound with strong reducing agents leads to the formation of flammable gases. chemicalbook.comechemi.comchemicalbook.com This is a characteristic reaction of organic amides and imides. chemicalbook.comechemi.comlookchem.comnih.gov

This compound exhibits very weak basicity. chemicalbook.comechemi.comchemicalbook.com Amides are generally weaker bases than water. chemicalbook.comechemi.comnih.gov The N-H bond in sulfonamides can be deprotonated under certain conditions. wikipedia.org While amides are weakly basic, the related imides can react as acids, forming salts with strong bases. chemicalbook.comechemi.comlookchem.com

When this compound is mixed with dehydrating agents, such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂), it generates the corresponding nitrile. chemicalbook.comechemi.comchemicalbook.comnih.gov This transformation is a known reaction for the amide functional group. chemicalbook.comechemi.comlookchem.com

Acid-Base Properties as a Very Weak Base

Coupling Reactions and Transformationssmolecule.comcymitquimica.comacs.org

This compound serves as a valuable building block in various coupling reactions, which are essential in synthetic organic chemistry for forming carbon-carbon and carbon-heteroatom bonds. amebaownd.comcymitquimica.com Palladium-catalyzed cross-coupling reactions, for example, have become fundamental methods for synthesizing anilines and their derivatives, and sulfonamides can be key partners in these transformations. acs.org

The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals. amebaownd.comjinlichemical.com For instance, it is a reagent used in the sulfonamidation of imidazopyridines, a process that adds functionality to heterocyclic compounds. chemicalbook.cominnospk.com There are also documented palladium-catalyzed cascade reactions involving N-allyl-N-(2-butenyl)-p-toluenesulfonamide with benzyl (B1604629) halides to produce dihydropyrroles, showcasing the utility of toluenesulfonamide derivatives in complex cyclization-coupling processes. researchgate.net Nickel-catalyzed coupling reactions also utilize p-toluenesulfonamide (B41071) to synthesize allylic amines. rsc.org These reactions highlight the importance of this compound derivatives in constructing sophisticated molecular architectures. cymitquimica.comacs.org

Interactive Table: Summary of this compound Reactivity

| Reaction Type | Reagents | Products | Citation |

| Nucleophilic Substitution | Alkyl Halides | Substituted Sulfonamides | smolecule.com |

| Reaction with Azo/Diazo | Azo and Diazo Compounds | Toxic Gases | chemicalbook.comechemi.comlookchem.com |

| Reduction | Strong Reducing Agents | Flammable Gases | chemicalbook.comechemi.comnih.gov |

| Dehydration | P₂O₅, SOCl₂ | Nitriles | chemicalbook.comechemi.comlookchem.com |

| Coupling Reaction | Imidazopyridines | Functionalized Heterocycles | chemicalbook.cominnospk.com |

| Cascade Cyclization | Benzyl Halides (with Pd catalyst) | Dihydropyrroles | researchgate.net |

Incompatibility with Strong Oxidizing Agents

This compound is recognized as being incompatible with strong oxidizing agents. innospk.comchemicalbook.comscbt.comscbt.com This incompatibility stems from the presence of multiple sites within the molecule that are susceptible to oxidation. The reaction of this compound with strong oxidizers can be vigorous and may lead to the decomposition of the compound, potentially producing hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), and hydrogen sulfide. scbt.com

The chemical structure of this compound features two primary sites vulnerable to oxidative attack: the methyl group on the p-tolyl moiety and the N-ethyl group. The specific reaction pathway and resulting products are dependent on the nature of the oxidizing agent and the reaction conditions.

Detailed Research Findings

Research into the oxidation of closely related N-alkyl arenesulfonamides provides significant insight into the potential mechanistic pathways for this compound. A study on the oxidation of its isomer, N-ethyl-o-toluenesulfonamide, using a potent oxidizing system of periodic acid (H₅IO₆) catalyzed by chromium(VI) oxide (CrO₃), demonstrates a complex reactivity. alfa-chemistry.comresearchgate.net In this reaction, the primary product is N-ethyl saccharin (B28170), formed through an oxidative cyclization where the o-methyl group is converted into a carbonyl group that subsequently forms a five-membered ring with the sulfonamide nitrogen. alfa-chemistry.com

However, the yield for this transformation is notably low, at only 12%. alfa-chemistry.com This is attributed to a competing oxidation pathway that targets the α-C-H bonds of the N-ethyl group. alfa-chemistry.com This side reaction is a significant mechanistic feature for N-alkyl sulfonamides with primary or secondary alkyl groups. In contrast, the study found that N-alkyl groups lacking α-hydrogens, such as a tert-butyl group, are resistant to this competitive oxidation and can produce the corresponding saccharin derivatives in high yields. alfa-chemistry.com

Another potential oxidative pathway involves the conversion of the p-methyl group on the benzene (B151609) ring into a carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are well-known for oxidizing alkyl side chains on aromatic rings to carboxylic acid groups, provided a benzylic hydrogen is present. ck12.orgmasterorganicchemistry.com This reaction would be expected to transform this compound into N-ethyl-p-carboxybenzenesulfonamide.

The following table summarizes the observed and expected reactivity of N-ethyl-toluenesulfonamide and its analogs with strong oxidizing agents.

| Oxidizing Agent/System | Substrate | Major Product(s) | Key Findings / Mechanistic Insights |

|---|---|---|---|

| Periodic Acid / Chromium(VI) Oxide (H₅IO₆-CrO₃) | N-Ethyl-o-toluenesulfonamide | N-Ethyl Saccharin | Yield is low (12%) due to competitive oxidation at the α-carbon of the N-ethyl group. alfa-chemistry.com This highlights the vulnerability of the N-alkyl group to oxidation. |

| Potassium Permanganate (KMnO₄) | This compound (Expected) | N-ethyl-p-carboxybenzenesulfonamide | Based on the known reactivity of alkylbenzenes, the p-methyl group is expected to oxidize to a carboxylic acid. ck12.orgmasterorganicchemistry.com The sulfonamide and N-ethyl groups may remain intact under controlled conditions. |

Spectroscopic and Structural Characterization of N Ethyl P Toluenesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of N-Ethyl-P-toluenesulfonamide provides distinct signals corresponding to the different types of protons present in the molecule. Analysis of a sample in a suitable solvent, such as deuterated chloroform (B151607) (CDCl₃), reveals the characteristic chemical shifts, multiplicities, and coupling constants of the ethyl and p-tolyl groups. researchgate.net

A typical ¹H NMR spectrum exhibits a triplet for the methyl protons (CH₃) of the ethyl group and a quartet for the methylene (B1212753) protons (-CH₂-) of the same group, arising from coupling with the adjacent protons. researchgate.net The aromatic protons of the p-toluenesulfonamide (B41071) moiety appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring. researchgate.net A singlet corresponding to the methyl group attached to the benzene ring is also observed. researchgate.net

¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ethyl (-CH₃) | ~1.04 | Triplet |

| Aromatic (-CH₃) | ~2.42 | Singlet |

| Ethyl (-CH₂-) | ~2.87 | Quartet |

| Aromatic (H-3/H-5) | ~7.37 | Doublet of doublets |

| Aromatic (H-2/H-6) | ~7.72 | Doublet of doublets |

Data sourced from a study on additives in polymers. researchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides further insight into the carbon skeleton of this compound. The spectrum, typically recorded in CDCl₃, shows distinct signals for each unique carbon atom in the molecule.

The ethyl group gives rise to two signals, one for the methyl carbon and another for the methylene carbon. The p-toluenesulfonamide portion of the molecule displays signals for the methyl carbon attached to the ring, the four distinct aromatic carbons (two of which are quaternary), and the ipso-carbon attached to the sulfur atom.

¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| Ethyl (-CH₃) | Not specified |

| Aromatic (-CH₃) | ~21.5 |

| Ethyl (-CH₂-) | Not specified |

| Aromatic (C-3/C-5) | ~127.2 |

| Aromatic (C-2/C-6) | ~129.6 |

| Aromatic (C-4) | Not specified |

| Aromatic (C-1) | ~137.4 |

| Carbonyl (C=O) | ~143.2 |

Data sourced from chemical database entries. nih.gov

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound, often recorded as a neat sample, displays characteristic absorption bands. nih.gov Key absorptions include the N-H stretching vibration, the asymmetric and symmetric stretching vibrations of the sulfonyl group (S=O), and various C-H and aromatic C=C stretching and bending vibrations.

Key FT-IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | ~3270 |

| S=O Asymmetric Stretch | ~1320 |

| S=O Symmetric Stretch | ~1150 |

Data sourced from a chemical supplier's technical information.

Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is a convenient sampling technique for obtaining the infrared spectrum of solid or liquid samples with minimal preparation. The ATR-FTIR spectrum of this compound is generally consistent with the transmission FT-IR spectrum, showing the same characteristic absorption bands for the sulfonamide and ethyl-toluene moieties. nih.gov This technique is particularly useful for the analysis of materials in situ, such as monitoring the concentration of solutes during crystallization processes. acs.org

Diffuse Reflectance Infrared Fourier Transform (DRIFT) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of this compound. Different ionization methods provide complementary information about its fragmentation and gas-phase behavior.

Under Electron Ionization (EI) conditions, this compound undergoes characteristic fragmentation. The EI mass spectrum is defined by several key ions that provide structural information. The molecular ion peak [M]•+ is observed at a mass-to-charge ratio (m/z) of 199. The base peak, which is the most intense signal in the spectrum, appears at m/z 155. This corresponds to the loss of an ethyl group (•C₂H₅), which is a common fragmentation pathway. Another significant peak is found at m/z 91, representing the tropylium (B1234903) cation ([C₇H₇]⁺), a hallmark of toluene-containing compounds. A notable peak at m/z 184 is also observed, likely resulting from the loss of a methyl group. researchgate.net

Detailed fragmentation data from an EI-MS analysis performed at an ionization energy of 75 eV are presented below. researchgate.net

Table 1: EI-MS Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

|---|---|---|

| 199 | 33.6 | [M]•+ |

| 184 | 87.1 | [M-CH₃]•+ |

| 155 | 100.0 | [M-C₂H₅]•+ |

| 139 | 3.3 | [M-SO₂]•+ ? |

| 91 | 95.8 | [C₇H₇]⁺ |

Data sourced from MassBank. researchgate.net

Ion Mobility-Mass Spectrometry (IM-MS) provides an additional dimension of separation based on the size, shape, and charge of an ion as it drifts through a gas-filled chamber. This technique is used to determine the ion's rotationally averaged collision cross section (CCS), a key physicochemical property.

Studies using Traveling Wave Ion Mobility Spectrometry (TWIMS) have revealed interesting gas-phase behavior for this compound. When analyzed as the protonated molecule, [M+H]⁺, it exhibits two distinct traveling wave CCS values in nitrogen gas (TWCCSN2). nih.govavantorsciences.com This is characterized by a double peak in the arrival time distribution (ATD) and indicates the presence of two different charge isomers in the gas phase. nih.govavantorsciences.com The protonation can occur on either the nitrogen atom or one of the sulfonyl oxygen atoms, leading to two different conformations with distinct CCS values. nih.govavantorsciences.com The location of the charge significantly affects the three-dimensional structure of the ion and, consequently, its CCS value. researchgate.net

The choice of mobile phase can influence the predominant isomer. For instance, using acetonitrile (B52724) instead of methanol (B129727) as the organic mobile phase favors the formation of the more compact conformation. nih.govavantorsciences.com

Table 2: Experimental TWIMS CCS Data for this compound Adducts

| Ion | Mobile Phase Modifier | TWCCSN2 (Ų) - Isomer 1 | TWCCSN2 (Ų) - Isomer 2 |

|---|---|---|---|

| [M+H]⁺ | Methanol | Present | Present |

Electron Ionization Mass Spectrometry (EI-MS)

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoluminescence Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. While specific UV-Vis absorption spectra and detailed photoluminescence studies for this compound were not found in the reviewed literature, its use in certain applications suggests relevant optical properties. For example, the compound is listed as an ingredient in fluorescent brighteners and is mentioned in the context of luminescence layers in patents. chemotechnique.segoogle.com This implies that the molecule possesses chromophores, likely the substituted benzene ring, which absorb UV radiation and may exhibit fluorescence.

Studies on structurally related compounds, such as ortho-(4-tolylsulfonamido)benzamides, show UV absorption maxima in solvents like DMSO, which are attributed to electronic transitions within the aromatic systems. orgsyn.org However, without direct experimental data for this compound, a detailed analysis of its electronic transitions and photoluminescent behavior cannot be provided.

X-ray Crystallography for Derivative Structural Elucidation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound itself was not detailed in the searched literature, the structures of several of its derivatives have been elucidated, providing insight into the molecular geometry and intermolecular interactions of the toluenesulfonamide framework.

For example, the crystal structure of N-Ethyl-N-phenyl-p-toluenesulfonamide has been determined. The analysis reveals a distorted tetrahedral geometry around the central sulfur atom. The dihedral angle between the two phenyl rings is a key structural parameter that is influenced by the substitution pattern on the nitrogen atom. Such studies are crucial for understanding how modifications to the core structure affect its solid-state conformation.

Similarly, analyses of lanthanide complexes incorporating para-toluene sulfonamide ligands and the crystal structures of ortho-(4-tolylsulfonamido)benzamides demonstrate how the sulfonamide group participates in coordination and hydrogen bonding. orgsyn.org In these derivatives, the sulfonamide moiety's oxygen and nitrogen atoms can act as hydrogen bond acceptors and donors, leading to the formation of complex supramolecular structures. orgsyn.org

Table 3: Selected Crystallographic Data for N-Ethyl-N-phenyl-p-toluenesulfonamide

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₇NO₂S |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 14.1248 (6) |

| b (Å) | 10.4126 (5) |

| c (Å) | 19.7639 (10) |

| V (ų) | 2906.8 (2) |

| Z | 8 |

| S-N Bond Length (Å) | ~1.63 |

| O=S=O Bond Angle (°) | ~120.13 |

Data sourced from a study on N-Ethyl-N-phenyl-p-toluenesulfonamide.

Computational Chemistry and Theoretical Investigations of N Ethyl P Toluenesulfonamide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been a primary tool for investigating the properties of N-Ethyl-P-toluenesulfonamide. These studies encompass geometry optimization, vibrational analysis, and the exploration of electronic characteristics.

Geometry Optimization and Harmonic Vibrational Frequencies

Theoretical calculations are crucial for determining the stable three-dimensional arrangement of atoms in this compound. Geometry optimization is performed to find the minimum energy structure of the molecule. Different levels of theory, such as MP2/6-31G(d), are used for these optimizations. nih.gov For sulfonamides, geometries calculated at the MP2 level show good agreement with experimental gas-phase geometries. nih.gov However, notable differences can be observed between gas-phase and condensed-phase structures for the S=O, S-N, and S-O bonds. nih.gov

Following geometry optimization, harmonic vibrational frequency calculations are typically performed. These calculations help to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and allow for the prediction of the molecule's infrared and Raman spectra. The calculated vibrational frequencies are often scaled to better match experimental data. acs.org

Electronic Properties: Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) Energy Gap and Mulliken Charges

The electronic properties of this compound are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more likely to be reactive. researchgate.net

Computational methods like DFT at the B3LYP/6-311G(d,p) level are used to calculate the energies of the HOMO and LUMO. irjweb.com This analysis reveals the distribution of electron density and identifies the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO). researchgate.net

Mulliken charge analysis is another important aspect of understanding the electronic structure. It provides a method for assigning partial charges to individual atoms in the molecule. This information helps in identifying electrophilic and nucleophilic sites within the molecule. irjweb.com Atoms with more negative Mulliken charges are more likely to donate electrons, while those with more positive charges are more susceptible to nucleophilic attack. irjweb.com

Table 1: Calculated Electronic Properties of a Thiazole (B1198619) Derivative (Illustrative Example)

| Property | Value |

| HOMO Energy | -5.5293 eV |

| LUMO Energy | -0.8302 eV |

| HOMO-LUMO Energy Gap | -4.6991 eV |

| Note: This table is illustrative and based on a thiazole derivative, as specific data for this compound was not available in the provided search results. The principles of calculation and interpretation remain the same. irjweb.com |

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. ias.ac.in The MEP is calculated on the molecular surface and is represented by a color-coded map. ias.ac.in Different colors indicate different potential values: red typically represents regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). ias.ac.in

For molecules like this compound, MEP analysis can identify the likely sites for non-covalent interactions, such as hydrogen bonding. ias.ac.in The analysis is performed using data from ab initio SCF calculations. ias.ac.in

Non-Covalent Interactions: Reduced Density Gradient (RDG) and Electron Localization Function (ELF) Analysis

The study of non-covalent interactions is crucial for understanding the behavior of molecules in various environments. The Reduced Density Gradient (RDG) is a computational tool used to visualize and analyze weak interactions, such as van der Waals forces and hydrogen bonds. researchgate.net The RDG is a dimensionless quantity derived from the electron density and its first derivative. researchgate.net

The Electron Localization Function (ELF) provides a measure of the localization of electrons in a molecule. aps.orgjussieu.fr It is used to understand the nature of chemical bonds, distinguishing between covalent, ionic, and metallic bonding. aps.org ELF analysis can reveal the spatial regions where electron pairs are localized, which is important for understanding the molecule's bonding characteristics and reactivity. researchgate.net The function is calculated based on the kinetic energy density. core.ac.uk

Hartree-Fock (HF) Level Calculations

Hartree-Fock (HF) calculations have also been employed to study this compound and related compounds. researchgate.net HF is an ab initio method that provides a fundamental understanding of the electronic structure. For instance, HF calculations have been used to investigate the fragmentation pathways of protonated N-alkyl-p-toluenesulfonamides in mass spectrometry. researchgate.net These calculations can help determine the relative favorability of different reaction pathways. researchgate.net While DFT methods often provide more accurate results due to the inclusion of electron correlation, HF calculations remain a valuable tool for qualitative insights. nih.gov

Solvent Effects on Reactivity and Spectral Properties (Computational)

The properties and reactivity of this compound can be significantly influenced by the solvent in which it is dissolved. researcher.life Computational studies can model these solvent effects using either implicit or explicit solvent models. researcher.life Implicit solvent models represent the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation. researcher.life

These computational approaches can predict how the polarity of the solvent affects the molecule's reactivity and its spectral properties, such as NMR chemical shifts. researcher.life For example, studies have shown that the solubility and thermodynamic properties of this compound vary in different organic solvents. researchgate.net

Wavefunction Analysis Methodologies

Computational studies, particularly those employing Hartree-Fock (HF) and Density Functional Theory (DFT), have been instrumental in analyzing the wavefunction of this compound. orcid.org These investigations provide deep insights into the molecule's electronic structure, bonding characteristics, and reactivity. Wavefunction analysis for this compound typically involves several key methodologies, often facilitated by specialized software like Multiwfn, which is designed for comprehensive wavefunction analysis from the output of quantum chemistry programs. researchgate.net

Key analyses performed in the study of this compound and related molecules include:

Topological Analysis: Methods such as the Electron Localization Function (ELF) and Reduced Density Gradient (RDG) are used. ELF helps in understanding the nature of chemical bonds by mapping the localization of electrons, distinguishing between covalent bonds, lone pairs, and non-bonding regions. The RDG analysis is crucial for identifying and visualizing non-covalent interactions (NCIs), such as van der Waals forces and hydrogen bonds, which are vital for understanding molecular aggregation and interactions with other molecules. orcid.org

Population Analysis: This involves calculating the distribution of electrons among the atoms in the molecule. Techniques like Natural Bond Orbital (NBO) analysis are employed to determine atomic charges, orbital populations, and the nature of orbital interactions. This provides a quantitative picture of electron distribution and charge transfer within the molecule.

Orbital Composition and Bond Order Analysis: These analyses determine the contribution of atomic orbitals to the formation of molecular orbitals and quantify the strength and nature of the chemical bonds (e.g., single, double, triple). This is fundamental to understanding the molecule's stability and chemical behavior. researchgate.net

Density of States (DOS) Analysis: The DOS spectrum is plotted to visualize the distribution of molecular orbitals at different energy levels. This provides insight into the electronic band structure and helps in understanding the molecule's electronic properties and reactivity. researchgate.net

A study utilizing HF and DFT methods has explored the structural and wavefunctional properties of this compound. orcid.org Such computational approaches allow for the detailed examination of the molecule's electronic environment, which is fundamental to predicting its behavior in various chemical and biological systems.

Table 1: Summary of Wavefunction Analysis Methodologies Applied to Sulfonamides

| Analysis Type | Description | Key Insights | Relevant Software/Method |

|---|---|---|---|

| Topological Analysis | Analyzes the topology of electron density to characterize bonding and non-covalent interactions. | Identification of covalent bonds, lone pairs, hydrogen bonds, and van der Waals interactions. | Electron Localization Function (ELF), Reduced Density Gradient (RDG), Atoms in Molecules (AIM) |

| Population Analysis | Assigns the total electron density to individual atoms and orbitals. | Provides atomic charges, orbital occupancies, and details on intramolecular charge transfer. | Natural Bond Orbital (NBO), Mulliken Population Analysis |

| Bond Order Analysis | Quantifies the number of chemical bonds between two atoms. | Determines bond strength and type (single, double, etc.), contributing to stability analysis. | Mayer Bond Order, Fuzzy Bond Order |

| Density of States (DOS) | Calculates the number of available electronic states at each energy level. | Visualizes orbital energy distribution, HOMO-LUMO gap, and electronic properties. | DFT, HF calculations |

Molecular Docking Studies with Biological Targets (Computational)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While specific, in-depth molecular docking studies focusing exclusively on this compound are not extensively detailed in publicly available literature, research on structurally similar p-toluenesulfonamide (B41071) derivatives provides significant insight into the potential application of this compound as a pharmacophore. These studies demonstrate that the sulfonamide scaffold is a viable candidate for interacting with various biological targets.

Computational docking has been employed to investigate the interaction of sulfonamide derivatives with enzymes that are significant in disease pathways. researchgate.net For example, studies on other carbamate (B1207046) derivatives of p-toluenesulfonamide have explored their binding affinity with enzymes crucial in cancer therapy, such as thymidine (B127349) phosphorylase. The goal of such studies is to understand the binding modes and energies, which are critical for designing more potent and selective inhibitors.

The general procedure for these computational studies involves:

Target Selection and Preparation: A biologically relevant macromolecule (e.g., an enzyme or receptor) is chosen. Its three-dimensional structure, typically obtained from protein data banks, is prepared by adding hydrogen atoms, assigning charges, and defining the active site.

Ligand Preparation: The 3D structure of the ligand (e.g., a sulfonamide derivative) is generated and optimized to its lowest energy conformation.

Docking Simulation: A docking algorithm systematically samples various orientations and conformations of the ligand within the target's active site, calculating the binding affinity for each pose.

Analysis of Results: The resulting poses are ranked based on a scoring function, which estimates the binding free energy. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the top-ranked pose and the target are analyzed to understand the mechanism of binding.

For instance, docking studies on novel heterocyclic aryl sulfonamide derivatives have been performed to assess their potential as antibacterial agents by modeling their interaction with bacterial proteins. researchgate.net These computational assessments are often correlated with experimental bioactivity assays to validate the in-silico findings.

Table 2: Representative Biological Targets for Sulfonamide Derivatives in Docking Studies

| Biological Target Class | Specific Example | Therapeutic Area | Potential Interaction Sites |

|---|---|---|---|

| Enzymes | Thymidine Phosphorylase | Cancer | Active site, nucleotide-binding domain |

| Enzymes | Carbonic Anhydrase | Glaucoma, Epilepsy | Zinc-binding pocket in the active site |

| Bacterial Proteins | Dihydropteroate Synthase (DHPS) | Infectious Disease | Pterin-binding pocket |

| Receptors | Retinoid X Receptor | Cancer, Metabolic Disease | Ligand-binding domain |

These studies collectively suggest that this compound, as a member of the p-toluenesulfonamide family, possesses a molecular framework suitable for interacting with biological macromolecules. Future molecular docking investigations could elucidate its specific potential as a modulator of enzyme or receptor activity.

Derivative Chemistry and Structural Modifications of N Ethyl P Toluenesulfonamide

Synthesis of Substituted N-Ethyl-P-toluenesulfonamides

The chemical reactivity of N-Ethyl-p-toluenesulfonamide allows for the introduction of various substituents, leading to the formation of a wide array of derivatives. These synthetic transformations often leverage the nucleophilicity of the sulfonamide nitrogen after deprotonation or utilize the existing N-ethyl group as a starting point for further functionalization.

One common approach involves the reaction of p-toluenesulfonyl chloride with appropriately substituted amines. For instance, the synthesis of N-[2-(ethylamino)ethyl]-p-toluenesulfonamide is achieved by reacting p-toluenesulfonyl chloride with N-ethylethylenediamine. In this procedure, a solution of p-toluenesulfonyl chloride in pyridine (B92270) is added to a cooled solution of N-ethylethylenediamine in pyridine. prepchem.com The mixture is then stirred and heated, and after workup, the desired product is obtained as a viscous oil that crystallizes upon standing. prepchem.com

Another synthetic strategy uses this compound as a key reactant in catalyzed reactions. For example, it can be used in the aminobromination of α,β-unsaturated ketones. In a reaction catalyzed by Nickel(II) acetate (B1210297) (Ni(OAc)₂), this compound, in combination with N-Bromosuccinimide (NBS), acts as a nitrogen and halogen source to produce vicinal haloamino ketone derivatives. This method demonstrates excellent regio- and stereoselectivity for a range of unsaturated ketone substrates.

The synthesis of the parent compound, this compound, typically involves the reaction of p-toluenesulfonyl chloride with ethylamine (B1201723). prepchem.com A suspension of p-toluenesulfonyl chloride in water is cooled, and an aqueous solution of ethylamine is added slowly. The reaction mixture is stirred at a low temperature and then at room temperature to yield the product. prepchem.com

Table 1: Synthesis of Substituted p-Toluenesulfonamides

| Product | Starting Materials | Reagents/Conditions | Source |

|---|---|---|---|

| N-[2-(ethylamino)ethyl]-p-toluenesulfonamide | p-Toluenesulfonyl chloride, N-Ethylethylenediamine | Pyridine, Ice bath, Heat | prepchem.com |

| α-(N-ethyl-N-p-toluenesulfonyl)-β-bromo-ketones | This compound, α,β-Unsaturated ketones | N-Bromosuccinimide (NBS), Ni(OAc)₂ (catalyst) | |

| This compound | p-Toluenesulfonyl chloride, Ethylamine | Water, 0°C to room temperature | prepchem.com |

Formation of N,N-Diethylamido Substituted p-Toluenesulfonamides

A significant class of derivatives is the N,N-diethylamido substituted p-toluenesulfonamides. The synthesis of these compounds is typically a multi-step process that begins with the reaction of p-toluenesulfonyl chloride (p-TsCl) with various amino acids. scispace.comresearchgate.net

The general procedure involves two main stages:

Formation of p-Tolylsulfonamide Precursors (p-T1a-k) : An amino acid is dissolved in water, and sodium carbonate (Na₂CO₃) is added at 0°C. p-Toluenesulfonyl chloride is then added in portions. The mixture is stirred for an extended period (e.g., 48 hours) as it warms to room temperature. scialert.net After the reaction is complete, the mixture is acidified to a pH of 2, leading to the crystallization of the p-tolylsulfonamide intermediate. scispace.comscialert.net

Amidation to form N,N-Diethylamido Derivatives (p-T2a-k) : The p-tolylsulfonamide precursor is then converted to its N,N-diethylamido derivative. A modified method involves dissolving the precursor in water under a nitrogen atmosphere, followed by the addition of oxalyl chloride. scispace.com This creates an acid chloride intermediate. The subsequent addition of diethylamine (B46881) and a base like triethylamine (B128534) (TEA) at low temperatures (-10°C to 0°C), followed by stirring at room temperature, yields the final N,N-diethylamido substituted p-toluenesulfonamide (B41071). researchgate.net The crude product is then purified, often by column chromatography. scispace.comscialert.net

This synthetic approach provides a reliable way to create a library of N,N-diethylamide-bearing sulfonamides with high yields. scialert.net The structures of these synthesized compounds are typically confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry. scispace.comresearchgate.net

Table 2: General Synthesis of N,N-Diethylamido Substituted p-Toluenesulfonamides

| Step | Starting Materials | Reagents/Conditions | Product | Source |

|---|---|---|---|---|

| 1. Sulfonamide Formation | Amino acid, p-Toluenesulfonyl chloride | Na₂CO₃, H₂O, 0°C to RT, 48h; then aq. HCl to pH 2 | p-Tolylsulfonamide derivatives (p-T1a-k) | scialert.net |

Preparation of N-Ethyl-N-phenyl-p-toluenesulfonamide

The synthesis of N-Ethyl-N-phenyl-p-toluenesulfonamide involves the ethylation of the corresponding N-phenyl precursor. researchgate.netnih.gov This reaction specifically modifies the sulfonamide nitrogen by introducing an ethyl group.

The experimental procedure is as follows: A mixture of 4-methyl-N-phenylbenzenesulfonamide and sodium hydride (NaH) is prepared in N,N-dimethylformamide (DMF). This mixture is stirred at room temperature for about 30 minutes, during which the sodium hydride acts as a base to deprotonate the sulfonamide nitrogen, forming a sodium salt. researchgate.netnih.gov Following this activation step, ethyl iodide (EtI) is added to the reaction mixture. The stirring is continued for several hours (e.g., three hours) at room temperature. researchgate.netnih.gov The reaction is then quenched by pouring the contents over crushed ice, which causes the product to precipitate. The solid product is collected by filtration, washed, and can be further purified by recrystallization from a solvent like methanol (B129727). researchgate.netnih.gov

The resulting compound, N-Ethyl-N-phenyl-p-toluenesulfonamide (C₁₅H₁₇NO₂S), has a molecular structure where the two aromatic rings are oriented at a dihedral angle to each other. researchgate.netnih.gov

Table 3: Synthesis of N-Ethyl-N-phenyl-p-toluenesulfonamide

| Starting Material | Reagents | Solvent | Conditions | Product | Source |

|---|---|---|---|---|---|

| 4-Methyl-N-phenylbenzenesulfonamide | Sodium hydride (NaH), Ethyl iodide (EtI) | N,N-Dimethylformamide (DMF) | Room temperature, 3.5 hours | N-Ethyl-N-phenyl-p-toluenesulfonamide | researchgate.netnih.gov |

Applications in Advanced Materials Science and Engineering

Role as a Plasticizer in Polymer Formulations

As a plasticizer, N-Ethyl-p-toluenesulfonamide is integral to improving the flexibility, durability, and processing characteristics of several polymers. chemotechnique.seinnospk.comchemicalbook.com It effectively reduces the brittleness of materials, making them more adaptable for a range of applications. innospk.com

Enhancement of Flexibility and Durability in Polyamides, Cellulose (B213188) Acetate (B1210297), and Polyvinyl Alcohol Lacquers

This compound is an excellent plasticizer for polyamide and cellulose resins, significantly enhancing their flexibility and plasticity. made-in-china.com In polyamides, which are valued for their high strength and durability, this compound improves resistance to oils, greases, and solvents. made-in-china.com For cellulose acetate, used in films, fibers, and molded products, the addition of this compound imparts greater pliability by modifying the intermolecular interactions within the polymer matrix. made-in-china.com This modification facilitates manufacturing processes like extrusion and injection molding. made-in-china.com It is also utilized as a plasticizer in polyvinyl alcohol (PVA) lacquers. chemotechnique.sechemicalbook.com

Toughening Agent for Poly(lactic acid) (PLA) Composites

The inherent brittleness of poly(lactic acid) (PLA) often restricts its use in applications requiring high ductility. researchgate.netresearchgate.net this compound (referred to in some studies as N-PTSA) is employed as a toughening agent to address this limitation. researchgate.netresearchgate.net Research has shown that the addition of this compound enhances the motility and flexibility of PLA molecular chains. mdpi.comresearchgate.net

Influence on Rheological Behavior and Melt Processing Viscosity

A key benefit of using this compound in PLA composites is its ability to reduce the melt processing viscosity of the PLA matrix. researchgate.netresearchgate.net This reduction in viscosity is highly dependent on the concentration of the additive rather than the shear rate. researchgate.netresearchgate.netresearchgate.net The improved rheological properties facilitate easier processing of the polymer, which can lead to cost savings in manufacturing. mdpi.com

Impact on Mechanical Properties (Tensile Strength, Young's Modulus, Toughness)

The incorporation of this compound into PLA has a significant and positive impact on its mechanical properties. Studies have demonstrated that a specific concentration of this additive can substantially improve the toughness of PLA composites without compromising their tensile strength and Young's modulus. researchgate.netresearchgate.net One study found that the addition of 14.7% this compound achieved this balanced improvement in mechanical performance. researchgate.netresearchgate.netresearchgate.net

Interactive Data Table: Effect of this compound on PLA Mechanical Properties

| Property | Neat PLA | PLA with 14.7% N-PTSA |

| Tensile Strength | Maintained | Maintained |

| Young's Modulus | Maintained | Maintained |

| Toughness | Brittle | Significantly Improved |

Monomer in Specialty Polymer Production (Coatings, Adhesives, Elastomers)

This compound serves as a monomer in the creation of specialty polymers, which are integral to the formulation of high-performance coatings, adhesives, and elastomers. jinlichemical.com Its incorporation into polymer chains can enhance the flexibility and elasticity of certain plastics. jinlichemical.com

When used as a plasticizer for polyamide and cellulose resins, it demonstrates high compatibility, particularly in hot-melt adhesives, inks, and coatings. anhuiderun.comnuomengchemical.commade-in-china.com The compound's ability to be introduced as a monomer or modifying agent allows for the integration of sulfonamide groups into polymer chains. amebaownd.com This modification can alter the physical properties of the polymer, including its solubility, stability, and reactivity, making it suitable for a range of applications. amebaownd.com

Polymers formulated with this compound are utilized in coatings that require improved adhesion and durability. jinlichemical.com In the context of polyamides, the addition of this compound as a plasticizer weakens the intermolecular forces within the polyamide structure, resulting in increased flexibility. made-in-china.com This is particularly beneficial in the manufacturing of flexible products like specialized cables and hoses, where it can improve the product's quality and lifespan. made-in-china.com Similarly, for cellulose acetate, it acts as a plasticizer, enhancing flexibility for products such as packaging films and certain textile fibers. made-in-china.com

Gloss Enhancer in Plastic Film Preparations

This compound, along with other toluenesulfonamide class substances, is used as a gloss enhancer in the preparation of plastic films. chemicalland21.com This application helps to improve the surface appearance and optical properties of the films.

Application in Electroplating Solutions

This compound and its derivatives are employed as a fundamental component in electroplating solutions. chemotechnique.sechemicalland21.com Specifically, p-toluenesulfonamide (B41071) is used as a primary brightener in bright nickel plating. guidechem.com Its presence in the plating bath helps to achieve a uniform and bright coating on the plated object. guidechem.com

Use in Dyes and Pigments Production

This compound serves as an intermediate in the production of dyes and pigments. jinlichemical.comchemotechnique.sechemicalland21.com Sulfonamide-based compounds are utilized in the synthesis of fluorescent brighteners and other dyes. chemotechnique.sechemicalland21.comnuomengchemical.com

Applications in Artificial Fiber Synthesis

The properties of this compound make it relevant in the synthesis of artificial fibers. As a plasticizer for polyamide and cellulose resins, it enhances flexibility, which is a crucial characteristic for many types of fibers. made-in-china.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₃NO₂S |

| Molecular Weight | 199.27 g/mol |

| Appearance | Off-white crystalline solid |

| Melting Point | 63-65 °C |

| Boiling Point | 208 °C at 745 mm Hg |

| Solubility | Insoluble in water; Soluble in alcohol, chloroform (B151607), and other organic solvents |

| Purity | ≥99% |

This data is compiled from sources jinlichemical.comchemicalbook.cominnospk.comchemicalbook.comnih.govbiosynth.com.

Table 2: Applications of this compound in Materials Science

| Application | Function | Key Benefits |

| Specialty Polymers | Monomer, Plasticizer | Enhanced flexibility, adhesion, and durability |

| Dental Materials | Resin Carrier | Facilitates cavity isolation |

| Plastic Films | Gloss Enhancer | Improves surface appearance |

| Electroplating | Brightener | Achieves uniform, bright coatings |

| Dyes and Pigments | Intermediate | Enables synthesis of various colorants |

| Artificial Fibers | Plasticizer | Increases flexibility of fibers |

This table summarizes information from sources jinlichemical.comjinlichemical.commade-in-china.comchemotechnique.sechemicalbook.cominnospk.comchemicalland21.comguidechem.com.

Role in Pharmaceutical Synthesis and Medicinal Chemistry Research

Intermediate in Drug Synthesis Pathways

N-Ethyl-p-toluenesulfonamide is widely employed as a chemical intermediate in the production of pharmaceuticals. guidechem.comjinlichemical.comjinlichemical.com Its structure allows it to be a precursor in multi-step syntheses, where it is transformed into more complex molecules with therapeutic value. amebaownd.com The compound's sulfonamide group can readily participate in various chemical reactions, including nucleophilic substitutions and condensations, making it a versatile component for constructing intricate molecular architectures. innospk.comamebaownd.com This reactivity is fundamental to its role in synthesizing heterocyclic compounds, which are pivotal in drug discovery. jinlichemical.comjinlichemical.com For example, it is used as a reagent in the sulfonamidation of imidazopyridines, a process that modifies and enhances the functionality of these heterocyclic structures. innospk.com

Building Block for Novel Therapeutic Agents

In the realm of medicinal chemistry, this compound functions as a foundational building block for the creation of novel therapeutic agents. amebaownd.comjinlichemical.com Its molecular framework, consisting of a toluene (B28343) moiety attached to an N-ethylated sulfonamide group, provides a scaffold that can be chemically modified to design new drugs. amebaownd.comamebaownd.com The sulfonamide group is a significant pharmacophore—an essential feature for a molecule's biological activity—and is a critical component in many therapeutic drugs due to its ability to interact with proteins and enzymes. amebaownd.com Researchers utilize this compound in the development of new medicines by leveraging its structural and chemical properties to target specific biological pathways. innospk.comamebaownd.com

Contribution to Antibiotic Synthesis (Sulfonamide-Based Compounds)

The synthesis of sulfonamide-based antibiotics, a critical class of drugs for treating bacterial infections, represents a key application for this compound and its derivatives. amebaownd.comjinlichemical.comgneechem.com These "sulfa drugs" function by inhibiting essential metabolic pathways in bacteria, such as folic acid synthesis. jinlichemical.com this compound serves as a precursor or intermediate in the manufacturing pathways of these antimicrobial agents. jinlichemical.comgneechem.com

Applications in Diuretic Drug Synthesis

Derivatives of this compound are utilized in the synthesis of diuretic drugs. jinlichemical.comjinlichemical.comgneechem.com These medications are essential for managing conditions such as hypertension (high blood pressure) and fluid retention (edema). jinlichemical.comjinlichemical.com The chemical structure of this compound can be modified to produce compounds that promote the excretion of water and salts from the body, thereby reducing fluid volume and blood pressure. jinlichemical.com

Involvement in Anti-inflammatory Drug Development

This compound derivatives are also integral to the development of anti-inflammatory drugs. jinlichemical.comjinlichemical.com These medications are designed to reduce inflammation and pain associated with conditions like arthritis. jinlichemical.com The anti-inflammatory properties of some sulfonamide-based compounds make this compound a valuable starting point for synthesizing new non-steroidal anti-inflammatory drugs (NSAIDs). jinlichemical.com

| Pharmaceutical Application | Therapeutic Class | Role of this compound | Associated Conditions | Reference |

| Antibiotic Synthesis | Sulfonamide Antibiotics | Intermediate/Precursor | Bacterial Infections | amebaownd.comjinlichemical.comjinlichemical.comgneechem.com |

| Diuretic Synthesis | Diuretics | Intermediate/Derivative | Hypertension, Edema | jinlichemical.comjinlichemical.comgneechem.com |

| Anti-inflammatory Drug Development | Anti-inflammatories | Intermediate/Derivative | Inflammation, Pain, Arthritis | jinlichemical.comjinlichemical.com |

Utility in Biochemical Research for Enzyme Inhibition Studies

Beyond direct synthesis, this compound is a valuable tool in biochemical research, specifically for studying enzyme inhibition. innospk.com Its ability to inhibit enzyme activity allows scientists to investigate the mechanisms of various enzymes and understand their roles in biological pathways. innospk.com While the compound itself may lack significant biological activity, it serves as an excellent model for studying the reactivity of the sulfonamide group.

The inhibitory effect of this compound and its derivatives often stems from their ability to bind to the active sites of enzymes. innospk.com By occupying this site, the molecule can block the enzyme from interacting with its natural substrate, thereby inhibiting its function. innospk.com This mechanism is a cornerstone of modern drug design. Docking studies with related sulfonamide derivatives have shown that they can fit within the active site of enzymes like USP7, demonstrating the potential for these types of molecules to form key interactions that lead to inhibition. researchgate.net For instance, the structurally related compound N-benzyl-p-toluenesulfonamide has been shown to inhibit myosin S1 ATPase by binding to the myosin head, which prevents the hydrolysis of ATP and consequently inhibits muscle contraction. nih.gov This illustrates how the toluenesulfonamide scaffold can serve as a basis for potent and specific enzyme inhibitors. nih.gov

| Research Area | Specific Application | Mechanism/Finding | Reference |

| Biochemical Research | Enzyme Inhibition Studies | Serves as a tool to study enzyme mechanisms and develop targeted compounds. | innospk.com |

| Enzyme Kinetics | Binding to Active Sites | Can act as an inhibitor by binding to an enzyme's active site, blocking the natural substrate. | innospk.com |

| Molecular Modeling | Active Site Interaction | Docking studies show related sulfonamides binding within enzyme active sites (e.g., USP7). | researchgate.net |

Allosteric Inhibition Mechanisms

This compound is recognized for its capacity to function as an allosteric inhibitor, a mechanism crucial in biochemical research for studying enzyme pathways and developing targeted therapeutic compounds. innospk.com Allosteric inhibitors modulate enzyme activity by binding to a site distinct from the enzyme's active site, known as an allosteric site. This binding event induces a conformational change in the protein, which in turn alters the shape of the active site, thereby inhibiting the enzyme's activity.

Research into related sulfonamide compounds provides a clear model for this mechanism. For instance, N-Benzyl-p-toluenesulfonamide (BTS), a small organic molecule, specifically inhibits the contraction of fast skeletal muscle fibers by targeting the actomyosin (B1167339) ATPase cycle. nih.gov Kinetic analysis shows that BTS does not affect ATP binding or hydrolysis but primarily inhibits the release of the phosphate (B84403) ion (Pi). nih.gov It weakens the affinity of the myosin subfragment-1 (S1) for actin, particularly when adenosine (B11128) diphosphate (B83284) (ADP) is bound. nih.gov This detailed mechanism, where the inhibitor binds to a site other than the ATP-binding pocket to suppress tension and ATPase rate, exemplifies an allosteric mode of action. nih.gov

Modern research further elucidates the complexity of allosteric inhibition. Studies on triazole-based allosteric inhibitors targeting the human p97 ATPase have shown that these molecules bind at the interface between protein domains (D1 and D2). researchgate.net This interaction shifts surrounding helices and alters loop structures, modulating communication between different domains of the protein. researchgate.net This type of detailed structural insight into how small molecules can induce functional changes from a distance is central to the mechanism of allosteric inhibitors like this compound.

Table 1: Example of Allosteric Inhibition: Kinetic Effects of N-Benzyl-p-toluenesulfonamide (BTS) on Myosin Data serves as a mechanistic example for a related sulfonamide compound.

| Kinetic Parameter | Control Value | Value with BTS | Effect of Inhibitor |

|---|---|---|---|

| Pi Release Rate | >20-fold higher | >100-fold lower (with actin) | Strongly Inhibits |

| S1.ADP Dissociation Rate | 3.9 s⁻¹ | 0.8 s⁻¹ | Decreases Rate |

| Apparent Affinity of S1.ADP for Actin (Kd) | 7.0 µM | 29.5 µM | Weakens Affinity |

| ATP Binding to S1 | - | - | Unaffected |

Impact on Bioavailability of Active Pharmaceutical Ingredients in Formulation Research

The bioavailability of an Active Pharmaceutical Ingredient (API) is critically dependent on its physicochemical properties, particularly its aqueous solubility. humanjournals.comresearchgate.net A significant portion of newly developed APIs are classified as poorly soluble, which can lead to dissolution-limited absorption and consequently, low bioavailability. humanjournals.comresearchgate.net

The core structure of this compound, p-toluenesulfonamide (B41071), is itself considered a poorly water-soluble API. acs.org This characteristic presents challenges in developing formulations, especially for applications like injection solutions that require high drug concentrations to be effective. acs.org Research into overcoming these limitations is a key aspect of formulation science. One established technique is the formation of eutectic mixtures or cocrystals, which can alter the physical properties of an API to improve its dissolution rate and aqueous solubility without changing the chemical structure of the drug molecule. humanjournals.comacs.org

In formulation research, this compound is also utilized for its properties as a plasticizer and a resin carrier. chemotechnique.sechemicalbook.com For instance, it is used in dental materials as a resin carrier to isolate cavities and in the formulation of various polymers like polyamides and cellulose (B213188) acetate (B1210297). chemotechnique.sechemicalbook.com While not directly enhancing oral bioavailability in these contexts, its role demonstrates its utility in creating stable and effective pharmaceutical and medical-grade formulations. innospk.comchemotechnique.se The challenge of poor solubility associated with its parent compound underscores the importance of formulation strategies in maximizing the therapeutic potential of such molecules. acs.org

Research into Antibacterial Activity of Derivatives and Structural Features

The sulfonamide group is a well-established pharmacophore in the development of antimicrobial agents. jinlichemical.comjinlichemical.com Consequently, derivatives of this compound have been a subject of research for creating new antibiotics. jinlichemical.comjinlichemical.com